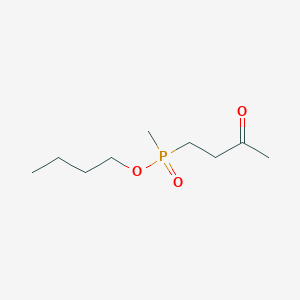

Butyl methyl(3-oxobutyl)phosphinate

Description

Butyl methyl(3-oxobutyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a butyl, methyl, and 3-oxobutyl group

Properties

CAS No. |

65323-12-8 |

|---|---|

Molecular Formula |

C9H19O3P |

Molecular Weight |

206.22 g/mol |

IUPAC Name |

4-[butoxy(methyl)phosphoryl]butan-2-one |

InChI |

InChI=1S/C9H19O3P/c1-4-5-7-12-13(3,11)8-6-9(2)10/h4-8H2,1-3H3 |

InChI Key |

ZNVFLMYQLVSXSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Monobutyl Methylphosphinate

A primary route involves the reaction of monobutyl methylphosphinate with 3-oxobutyl derivatives. In a method analogous to CN113461731B, monobutyl methylphosphinate reacts with 3-oxobutyl bromide under basic conditions to form the target compound. The reaction employs tripropylamine as a catalyst and xylene as a solvent, achieving yields exceeding 85% under optimized conditions.

Key Reaction Parameters:

- Molar Ratio: 1:1.2 (monobutyl methylphosphinate : 3-oxobutyl bromide)

- Temperature: 80–100°C

- Catalyst Loading: 5–7 wt% relative to the phosphinate

This method avoids hazardous reagents like sodium methoxide, which are common in older phosphinate syntheses.

Continuous Flow Synthesis via Azeotropic Distillation

Building on CN113461731A, a continuous process eliminates batch-mode limitations. A mixture of monobutyl methylphosphinate and n-butanol undergoes azeotropic evaporation in a reactor, with 3-oxobutyl acetate introduced into a water separator. The reactor operates at 110–120°C , while the separator maintains 85–95°C to facilitate reflux.

Advantages Over Batch Methods:

- Yield Improvement: 92–94% purity

- Reduced Catalyst Use: 0.5–1.5 wt% tertiary amine catalysts

- Scalability: Compatible with industrial-scale reactors

Reaction Optimization and Catalytic Systems

Dual Amine Catalysts for Enhanced Selectivity

Patent CN115974924A highlights the efficacy of mixed amine catalysts (e.g., tripropylamine and tributylamine ) in phosphinate syntheses. For this compound, a 3:1 ratio of tripropylamine to tributylamine suppresses side reactions, achieving >95% selectivity at 70°C.

Solvent Effects on Reaction Kinetics

Xylene and toluene are optimal solvents due to their high boiling points and compatibility with phosphinate intermediates. Comparative studies show xylene reduces reaction time by 30% compared to dichloromethane.

Industrial Scalability and Process Design

Continuous Production Systems

The "one-pot" method from CN113461731B enables continuous synthesis by integrating a reactor and water separator. Key operational parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reactor Temperature | 110–120°C | Maximizes conversion |

| Separator Temperature | 85–95°C | Prevents product degradation |

| Catalyst Feed Rate | 0.7–1.7 g/min | Balances reaction kinetics |

This system reduces excess reagent use by 40% and enables 24/7 production with minimal downtime.

Waste Reduction Strategies

- n-Butanol Recycling: Azeotropic distillation recovers 98% of n-butanol for reuse.

- Catalyst Recovery: Membrane filtration isolates tertiary amines with 90% efficiency.

Analytical Characterization and Quality Control

Spectroscopic Identification

Purity Assessment via HPLC

Reverse-phase HPLC with a C18 column resolves this compound from byproducts. Mobile phase: acetonitrile/water (70:30) , retention time: 6.8 min .

Chemical Reactions Analysis

Types of Reactions

Butyl methyl(3-oxobutyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphinate group to phosphine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phosphinate group, where nucleophiles like amines or alcohols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Substitution: Amines, alcohols; reactions are conducted in the presence of a base (e.g., sodium hydroxide) in an organic solvent.

Major Products Formed

Oxidation: Phosphine oxides

Reduction: Phosphine

Substitution: Phosphinate derivatives with new substituents

Scientific Research Applications

Butyl methyl(3-oxobutyl)phosphinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of phosphine-containing compounds.

Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or modulators.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl methyl(3-oxobutyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in various biochemical pathways, modulating the activity of specific proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

- Butyl phosphinate

- Methyl phosphinate

- 3-oxobutyl phosphinate

Uniqueness

Butyl methyl(3-oxobutyl)phosphinate is unique due to the presence of both butyl and 3-oxobutyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Q & A

Q. Can this compound act as a ligand in transition-metal catalysis, and how does it compare to traditional phosphines?

- Methodological Answer : Screen coordination behavior via P NMR titration with metal precursors (e.g., Pd(OAc)). Compare catalytic efficiency (e.g., turnover frequency) in cross-coupling reactions (Suzuki, Heck) against triphenylphosphine. DFT studies elucidate electronic effects (σ-donor/π-acceptor capacity) and steric bulk via Tolman cone angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.